molecular formula C12H14N2OS B3071667 1-Benzothiazol-2-yl-piperidin-4-ol CAS No. 1011455-82-5

1-Benzothiazol-2-yl-piperidin-4-ol

Cat. No.: B3071667
CAS No.: 1011455-82-5
M. Wt: 234.32 g/mol
InChI Key: FYQZCTGFVKYORF-UHFFFAOYSA-N
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Description

1-Benzothiazol-2-yl-piperidin-4-ol is a chemical compound with the molecular formula C12H14N2OS It is a derivative of benzothiazole and piperidine, featuring a benzothiazole ring fused to a piperidine ring with a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-yl-piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with piperidin-4-one under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiazol-2-yl-piperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The benzothiazole ring can undergo substitution reactions with different electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of substituted benzothiazole derivatives .

Scientific Research Applications

1-Benzothiazol-2-yl-piperidin-4-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Benzothiazole: A parent compound with a wide range of biological activities.

    Piperidine: A simple heterocyclic compound used in the synthesis of various pharmaceuticals.

    Benzothiazole Derivatives: Compounds with modifications on the benzothiazole ring, exhibiting diverse biological activities.

Uniqueness: 1-Benzothiazol-2-yl-piperidin-4-ol is unique due to its combined structure of benzothiazole and piperidine, which imparts specific chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to its individual components .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQZCTGFVKYORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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